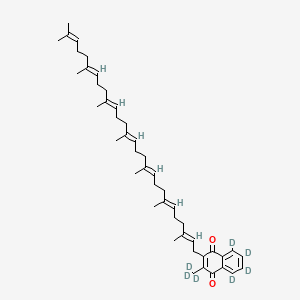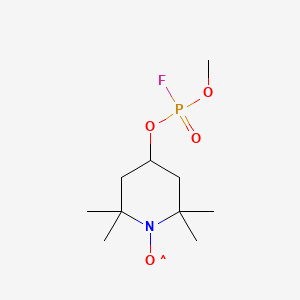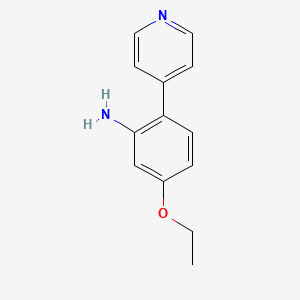
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (CPCA) is a cyclopropanecarboxylic acid derivative with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H10ClO2 and a molar mass of 173.6 g/mol. CPCA is a colorless, crystalline solid with a melting point of 37-38°C and a boiling point of 207°C. It is soluble in common organic solvents such as ethanol, acetone, and chloroform.
Aplicaciones Científicas De Investigación
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as cyclopropanecarboxylic acid derivatives, and as a reagent in the synthesis of pyrrolidines. E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has also been used in the synthesis of chiral compounds, such as 2-chloro-3-methylcyclopropanecarboxylic acid and 2-chloro-3-methylcyclopropanecarboxylic acid ethyl ester. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has been used as a catalyst in the synthesis of 1,4-dioxane derivatives.
Mecanismo De Acción
The mechanism of action of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is not well understood. However, it is believed that E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid are not well understood. However, it is believed that E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in lab experiments include its low cost, availability, and ease of synthesis. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is soluble in common organic solvents, making it easy to work with. The main limitation of using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in lab experiments is its relatively low reactivity. This can make it difficult to achieve the desired reaction in a timely manner.
Direcciones Futuras
There are a number of potential future directions for the use of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in scientific research. One potential direction is the development of new synthetic methods using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid as a catalyst. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid could be used to synthesize new compounds with novel properties and applications. Further research could also be done to explore the biochemical and physiological effects of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, as well as its potential therapeutic applications. Finally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid could be used to develop new analytical techniques for the detection and quantification of a wide range of compounds.
Métodos De Síntesis
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with dimethylcyclopropanecarboxylate in the presence of a strong base such as sodium hydride. This reaction produces the desired E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product, as well as dimethylcyclopropanecarboxylate and sodium chloride as byproducts. The second step involves the oxidation of the E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product with a suitable oxidizing agent, such as potassium permanganate. This reaction produces the desired E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product and potassium chloride as a byproduct.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves the addition of a chloroethene group to a cyclopropane ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": ["2,2-dimethyl-cyclopropane", "2-chloroethylene", "Pd(0) catalyst", "CO2", "EtOH", "NaOH"], "Reaction": [ "The 2,2-dimethyl-cyclopropane is treated with 2-chloroethylene in the presence of a Pd(0) catalyst to form E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropane.", "The resulting intermediate is then treated with CO2 in EtOH in the presence of NaOH to form the carboxylic acid product, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid." ] } | |
Número CAS |
106974-78-1 |
Nombre del producto |
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid |
Fórmula molecular |
C8H11ClO2 |
Peso molecular |
174.624 |
Nombre IUPAC |
(1R,3R)-3-(2-chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
Clave InChI |
OTIZHBRWDXPZIF-WDSKDSINSA-N |
SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
Sinónimos |
E,Z-cis-3-(2-Chlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)


